2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

RNA Polymerase I Inhibition Anticancer Antiallergy

2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 1111000-64-6) is a heterocyclic carboxylic acid belonging to the pyrido[2,1-b]quinazolinone class. With a molecular formula of C₁₄H₁₀N₂O₃ and a molecular weight of 254.24 g/mol, it features a 2-methyl substituent and a carboxylic acid at the 6-position on the fused tricyclic core.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
CAS No. 1111000-64-6
Cat. No. B1463774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
CAS1111000-64-6
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(=CC=CN3C2=O)C(=O)O
InChIInChI=1S/C14H10N2O3/c1-8-4-5-11-10(7-8)13(17)16-6-2-3-9(14(18)19)12(16)15-11/h2-7H,1H3,(H,18,19)
InChIKeyPULTVJUNVUPMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 1111000-64-6): Core Scaffold Identity and Procurement Context


2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 1111000-64-6) is a heterocyclic carboxylic acid belonging to the pyrido[2,1-b]quinazolinone class [1]. With a molecular formula of C₁₄H₁₀N₂O₃ and a molecular weight of 254.24 g/mol, it features a 2-methyl substituent and a carboxylic acid at the 6-position on the fused tricyclic core . This compound is not an end-use active pharmaceutical ingredient but rather a critical synthetic precursor (building block) employed in the construction of pyridoquinazolinecarboxamide derivatives that function as RNA Polymerase I inhibitors and protein kinase inhibitors [1][2]. Its value proposition rests on its specific substitution pattern, which dictates the reactivity and downstream biological profile of the final amide conjugates, distinguishing it from other positional isomers within the pyridoquinazolinecarboxylic acid family.

Why 2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid Cannot Be Replaced by Close Pyridoquinazoline Analogs


Generic substitution within the pyridoquinazolinecarboxylic acid class is scientifically unsound because the position of the carboxylic acid group (6-COOH vs. 8-COOH vs. 2-COOH) and the presence/absence of the 2-methyl substituent direct entirely divergent biological applications. For example, while the 8-carboxylic acid positional isomer (2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid) acts as a direct antiallergy agent superior to cromolyn sodium in rat PCA tests [1], the 6-carboxylic acid scaffold (this compound) is exclusively validated as a precursor for RNA Polymerase I (Pol I) inhibitors and MLK3/JAK3 kinase inhibitors, which are anticancer and anti-inflammatory agents [2][3]. Simply interchanging these isomers would direct synthesis toward an inactive or irrelevant biological target. Furthermore, the 2-methyl group is not inert; its presence influences the lipophilicity and steric environment of the final carboxamide, a feature lost when using the des-methyl analogue (11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, CAS 4393-98-0), potentially compromising the potency of derived inhibitors [2].

Quantitative Differential Evidence for 2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid Against Key Comparators


Positional Isomer Differentiation: 6-COOH (RNA Pol I / Kinase Precursor) vs. 8-COOH (Direct Antiallergy Agent)

The 6-carboxylic acid target compound serves exclusively as a precursor for RNA Polymerase I inhibitors and protein kinase inhibitors, whereas the 8-carboxylic acid positional isomer (2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid) is a direct-acting antiallergy agent. In the rat passive cutaneous anaphylaxis (PCA) test, the 8-COOH isomer demonstrated superior oral and intravenous activity compared to the reference antiallergy drugs cromolyn sodium and doxantrazole, with the 8-COOH isomer 6 being specifically highlighted as 'superior' [1]. No such antiallergy activity is reported for the 6-COOH scaffold. Conversely, carboxamide derivatives of the 6-COOH scaffold, such as compound 8e, achieve an IC₅₀ of 2.07 µM against HepG2 hepatocellular carcinoma cells, outperforming doxorubicin (IC₅₀ = 2.15 ± 0.021 µM) [2]. This demonstrates that the carboxylic acid position dictates entirely divergent therapeutic target engagement: 6-COOH for oncology/kinase pathways, 8-COOH for mast cell degranulation pathways.

RNA Polymerase I Inhibition Anticancer Antiallergy Positional Isomerism

2-Methyl Substituent Contribution: Enhanced Lipophilicity Relative to Des-Methyl Parent Scaffold

The 2-methyl substituent on the target compound (C₁₄H₁₀N₂O₃, MW = 254.24) increases the calculated partition coefficient (clogP) compared to the des-methyl parent 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (C₁₃H₈N₂O₃, MW = 240.21, CAS 4393-98-0). The SMILES string Cc1ccc2c(c1)C(=O)N3C=CC=C(C3=N2)C(=O)O confirms a methyl group at position 2, which adds 14 Da of molecular weight and approximately +0.5 log units of lipophilicity relative to the unsubstituted analog . In the SAR of pyridoquinazolinecarboxamides as Pol I inhibitors, lipophilicity was identified as a key physicochemical property required for potent cytotoxicity, with active compounds occupying a tightly constrained chemical space [1]. The 2-methyl group contributes to achieving this optimal lipophilicity window; its absence in the des-methyl analog may reduce cellular permeability and consequently the potency of derived carboxamides.

Structure-Activity Relationship Lipophilicity Drug Design

Validated Precursor Utility: Documented Yield in BMH-21-Like Pyridoquinazolinecarboxamide Synthesis

The target compound (as its 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid scaffold, compound 3a–c series) was employed as the direct precursor for synthesizing a library of pyridoquinazolinecarboxamides (7a–e) via amide coupling with various amines [1]. The derived carboxamide 8e exhibited an IC₅₀ of 2.07 µM against HepG2 liver cancer cells, which is numerically superior to doxorubicin (IC₅₀ = 2.15 ± 0.021 µM) in the same assay [1]. Additionally, 8e induced 43.1% apoptosis in HepG2 cells vs. 52% for doxorubicin, and 8l induced 37.6% apoptosis [1]. Molecular docking demonstrated binding free energies of -8.32 to -11.7 kcal/mol for these derivatives with a DNA hexamer [1]. This establishes the target compound's 6-COOH handle as a chemically competent derivatization point that consistently yields bioactive molecules with single-digit micromolar activity, a feature not demonstrated for the 2-COOH or 8-COOH isomers in the context of Pol I inhibition.

Synthetic Chemistry RNA Polymerase I Anticancer Precursor

Kinase Inhibition Selectivity: 6-Carboxamide Derivatives Target MLK3/JAK3/TYK2 Kinases

Patent disclosures explicitly claim 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives—directly derived from the 6-carboxylic acid scaffold—as potent inhibitors of Mixed-lineage kinase 3 (MLK3) and Janus kinases JAK3 and TYK2 [1][2]. These kinases are validated targets in oncology (MLK3 for melanoma, breast, colorectal cancer metastasis) and autoimmune/inflammatory diseases (JAK3/TYK2 for psoriasis, rheumatoid arthritis, inflammatory bowel disease) [2]. In contrast, 8-substituted pyridoquinazolinecarboxylic acid derivatives are characterized as thromboxane A2 synthase inhibitors (IC₅₀ = 100 nM for the 8-carboxamide analog) or platelet-activating factor receptor antagonists [3], representing entirely different pharmacological pathways. The 6-COOH scaffold therefore provides access to a distinct kinase inhibitory pharmacophore space that the 8-COOH and 2-COOH isomers do not occupy.

Protein Kinase Inhibition MLK3 JAK3 TYK2 Immuno-oncology

Commercial Availability and Purity: Enabling Reproducible Research vs. Discontinued or Unavailable Isomers

The target compound is commercially available from multiple vendors at certified purity levels of ≥95% to ≥98% (HPLC) . Specific vendors include MolCore (NLT 98%, ISO-certified), Leyan (98%, product #1521814), and VWR (≥95%) . In contrast, the unsubstituted analog 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 4393-98-0) is listed as 'Discontinued' by at least one major supplier (CymitQuimica, Ref. 10-F772955 discontinued as of 2019) , and the 8-COOH antiallergy isomer (CAS 65823-08-7) shows limited current commercial sourcing. This supply continuity differential is critical for industrial and academic users requiring multi-batch reproducibility and long-term procurement security for lead optimization campaigns.

Procurement Purity Supply Chain Reproducibility

Validated Application Scenarios for 2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid in Scientific Procurement


Medicinal Chemistry: Synthesis of RNA Polymerase I Inhibitors for Anticancer Lead Optimization

This compound is the direct precursor for generating pyridoquinazolinecarboxamide libraries targeting RNA Polymerase I (Pol I). As demonstrated by Shourkaei et al. (2024), amide coupling of this 6-carboxylic acid scaffold yields compounds such as 8e that achieve HepG2 IC₅₀ values of 2.07 µM, comparable to doxorubicin, and induce RPA194 degradation—a mechanistic hallmark of Pol I inhibition [1]. Medicinal chemistry teams should procure this specific 6-COOH scaffold (not the 8-COOH or 2-COOH isomers) to ensure access to the validated Pol I pharmacophore space.

Kinase Drug Discovery: Development of Selective MLK3, JAK3, and TYK2 Inhibitors

Patent literature (US20200079773A1, US20200148676A1) explicitly claims 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives as potent inhibitors of MLK3 (anticancer target in melanoma, breast, and colorectal cancers) and JAK3/TYK2 (targets for psoriasis, rheumatoid arthritis, and inflammatory bowel disease) [1][2]. The 6-COOH building block is essential for constructing these kinase inhibitor chemotypes. Alternative scaffolds (8-COOH, 2-COOH) yield compounds with thromboxane synthase or PAF receptor activity, which are irrelevant for JAK/MLK programs [3].

Chemical Biology: Tool Compound Synthesis for Nucleolar Stress and Ribosome Biogenesis Studies

The Pol I inhibitory activity of 6-carboxamide derivatives derived from this building block makes it a valuable starting material for synthesizing chemical probes that interrogate nucleolar stress pathways and ribosome biogenesis in cancer cell biology [1]. Unlike the 8-COOH isomer, which primarily affects mast cell degranulation (antiallergy) pathways, the 6-COOH-derived probes enable specific investigation of rDNA transcription and RPA194 degradation mechanisms.

Contract Research and Library Synthesis: Building Block for Diversity-Oriented Synthesis of Fused Heterocycles

The carboxylic acid handle at the 6-position provides a versatile derivatization point for amide coupling, esterification, or reduction. Its multi-vendor commercial availability at ≥95% purity (MolCore, Leyan, VWR) ensures batch-to-batch reproducibility for high-throughput library synthesis [1][2]. The 2-methyl substituent further allows exploration of substituent effects on the pyridine ring, a feature absent in the des-methyl analog, which has limited or discontinued commercial supply [3].

Quote Request

Request a Quote for 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.